Zeaxanthin Diacetate is a derivative of zeaxanthin, a carotenoid pigment found in various fruits and vegetables. This compound is noted for its potential health benefits, particularly concerning eye health and its role as an antioxidant. Zeaxanthin Diacetate is primarily derived from natural sources such as green leafy vegetables, corn, and egg yolk, where zeaxanthin is abundant. The compound falls under the classification of carotenoids, which are organic pigments responsible for the vibrant colors in many plants.
Zeaxanthin Diacetate is synthesized from zeaxanthin, which can be extracted from various natural sources. The primary sources include:
In terms of classification, zeaxanthin belongs to the xanthophyll group of carotenoids. It is characterized by its hydroxyl groups that contribute to its solubility in fats and its biological activity.
Zeaxanthin Diacetate can be synthesized through several methods, primarily involving the acetylation of zeaxanthin. The most common methods include:
The yield of zeaxanthin diacetate can vary based on the method used, with chemical methods generally providing higher yields compared to enzymatic processes.
Zeaxanthin Diacetate can undergo several chemical reactions due to its functional groups:
Zeaxanthin Diacetate exerts its effects primarily through antioxidant mechanisms. It scavenges free radicals, thereby reducing oxidative stress in cells. Additionally, it plays a role in protecting retinal cells from damage by filtering harmful blue light, which is crucial for maintaining eye health.
The mechanism involves:
Studies have shown that zeaxanthin diacetate retains significant antioxidant activity compared to other carotenoids. Its stability under various conditions has been analyzed using high-performance liquid chromatography (HPLC), confirming its potential for use in dietary supplements and functional foods.
Zeaxanthin Diacetate has several applications in scientific research and industry:
Research continues into the broader applications of zeaxanthin diacetate in various fields such as pharmacology and food science, highlighting its potential as a valuable compound for health promotion.
Zeaxanthin diacetate (C~44~H~60~O~4~) is the diester form of the xanthophyll zeaxanthin (C~40~H~56~O~2~), where acetic acid moieties esterify both hydroxyl groups at the C-3 and C-3′ positions of the terminal β-ionone rings. This esterification modifies the parent molecule’s physicochemical properties while retaining its polyene backbone comprising 11 conjugated double bonds. Unlike free zeaxanthin, which exhibits three stereoisomeric forms [(3R,3′R), (3R,3′S; meso-zeaxanthin), and (3S,3′S)], the diacetate derivative typically adopts the configuration of its precursor. Industrial production predominantly uses the (3R,3′R) isomer derived from natural sources like Tagetes erecta (marigold) or paprika (Capsicum annuum) [1] [5]. The acetylation induces significant changes:
Table 1: Comparative Properties of Zeaxanthin and Zeaxanthin Diacetate
Property | Zeaxanthin | Zeaxanthin Diacetate |
---|---|---|
Molecular Formula | C~40~H~56~O~2~ | C~44~H~60~O~4~ |
Molecular Weight (g/mol) | 568.88 | 652.94 |
Hydroxyl Groups | Two free −OH | Esterified (−OC(O)CH~3~) |
LogP (Octanol-Water) | ~8.0 | ~12.0 |
Stability to UV Light | Moderate isomerization | High resistance |
Primary Isomeric Forms | RR, RS (meso), SS | Matches precursor zeaxanthin |
Xanthophyll esterification is a nucleophilic acyl substitution reaction where zeaxanthin’s hydroxyl groups react with acetyl donors. Industrial processes employ three primary methodologies:
Acid Chloride-Mediated Acetylation:Zeaxanthin reacts with acetyl chloride (CH~3~COCl) in pyridine as both solvent and base. The reaction proceeds at 25–40°C, completing within 2–4 hours. Pyridine neutralizes HCl by-products, driving the equilibrium toward diester formation [9]:$$\ce{ \underset{\text{Zeaxanthin}}{C{40}H{56}O2} + 2 \underset{\text{Acetyl chloride}}{CH3COCl} ->[\text{pyridine}] \underset{\text{Zeaxanthin diacetate}}{C{44}H{60}O_4} + 2 HCl }$$
Enzymatic Esterification:Carboxyl ester lipases (CELs), particularly from Candida rugosa, catalyze transesterification using vinyl acetate as the acyl donor. This method achieves >90% regioselectivity for the C-3/C-3′ positions under mild conditions (pH 7.0, 37°C), minimizing oxidative degradation [7] [9].
Acid-Catalyzed Direct Esterification:Zeaxanthin reacts with acetic anhydride ((CH~3~CO)~2~O) catalyzed by Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl~2~). The reaction requires anhydrous conditions at 60–80°C to prevent hydrolysis. Yield optimization demands stoichiometric water scavengers like molecular sieves [9].
Table 2: Catalytic Efficiency in Zeaxanthin Diacetate Synthesis
Method | Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Acid Chloride-Mediated | Pyridine (base) | 25–40 | 85–92 | 2–4 |
Enzymatic Transesterification | Candida rugosa lipase | 37 | 88–95 | 6–8 |
Acid-Catalyzed | p-Toluenesulfonic acid | 60–80 | 78–85 | 4–6 |
The hydrophobic diesters resist enzymatic hydrolysis in the human gut, necessitating pancreatic carboxyl ester lipase (CEL) for de-esterification prior to absorption [7].
UV-Vis Spectroscopy:Zeaxanthin diacetate in hexane exhibits three absorbance maxima (λ~max~) at 424 nm, 448 nm, and 478 nm. The hypsochromic shift of ~2–3 nm relative to free zeaxanthin (λ~max~ = 426, 450, 480 nm) arises from reduced electron density in the polyene chain due to esterification. The fine structure (%III/II = 65–70) confirms retention of the all-trans configuration [4] [6]. Deconvolution of spectra using Gaussian fitting algorithms quantifies isomeric purity by detecting cis-peaks (λ ≈ 330–350 nm) at thresholds <1.5% [4].
FTIR Spectroscopy:Key vibrational modes validate ester bond formation [9]:
NMR Spectroscopy:¹H and ¹³C NMR in CDCl₃ provide unambiguous structural assignment:
Table 3: Characteristic NMR Peaks of Zeaxanthin Diacetate
Atom Position | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) | Assignment |
---|---|---|---|---|
3, 3′ | 4.82 | Multiplet | 74.5 | Methine CH−OAc |
−OC(O)CH₃ | 2.04 | Singlet | 21.0 | Methyl group |
−OC(O)CH₃ | - | - | 170.2 | Carbonyl carbon |
16,17,16′,17′ | 1.48 | Singlet | 28.5 | Allylic methyl groups |
7,8,11,12,etc. | 5.40–6.40 | Multiplet | 124.0–147.0 | Polyene chain carbons |
Mass Spectrometry:HPLC-APCI-MS shows [M+H]+ at m/z 653.4 and fragment ions at m/z 611.4 ([M+H−acetyl]+), 593.4 ([M+H−acetic acid]+), and 568.9 (zeaxanthin aglycone) [6].
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